molecular formula C12H16ClN3O B12225978 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225978
M. Wt: 253.73 g/mol
InChI Key: FSYNYAIGOXFGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a dimethylphenoxy group and a methylamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylphenoxy group and a methylamine group on a pyrazole ring sets it apart from other similar compounds .

Biological Activity

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a dimethylphenoxy group, and an amine group. The hydrochloride form enhances its solubility, making it suitable for various applications in biological research.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride
CAS Number 1431968-16-9
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol

The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.

The biological activity of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It can act as an inhibitor or activator depending on the target:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding or catalysis.
  • Receptor Modulation : It can function as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study on similar pyrazole derivatives demonstrated high antioxidant activity in vitro using ABTS and ORAC tests. These compounds exhibited effective radical-scavenging capabilities, indicating potential therapeutic applications in oxidative stress-related conditions .
  • Enzyme Inhibition :
    • Research focusing on related pyrazole compounds has shown inhibition against acetylcholinesterase (AChE) and carboxylesterase (CES), suggesting that 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride could also possess similar inhibitory effects .
  • Therapeutic Potential :
    • The lead compound from a series of synthesized pyrazoles demonstrated promising results as a potential therapeutic agent for diseases linked to oxidative stress due to its antioxidant capabilities .

Comparative Biological Activity Table

Compound NameAntioxidant Activity (ABTS)AChE InhibitionTherapeutic Potential
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; HClTBDTBDPotential
4-amino-3-pyrazol-5-ol hydrochlorideHighModerateYes
4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochlorideSignificantNot assessedStrong

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-(2,3-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-8-5-4-6-11(9(8)2)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H

InChI Key

FSYNYAIGOXFGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NN(C=C2N)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.